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Compound Name: Rutaecarpine

Cat. No.: B1680285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the herb Evodia rutaecarpa, has

garnered significant attention for its potential anti-cancer properties. Numerous preclinical

studies have demonstrated its ability to inhibit tumor growth, suppress metastasis, and

modulate key signaling pathways across various cancer types. This guide provides a

comparative overview of Rutaecarpine's in vivo efficacy, presenting key quantitative data,

detailed experimental protocols, and visualizations of its mechanistic action to support further

research and development.

Comparative Efficacy of Rutaecarpine Across
Preclinical Models
The in vivo anti-tumor effects of Rutaecarpine have been validated in several xenograft and

allograft models. The following tables summarize the quantitative outcomes from key studies,

offering a comparative perspective on its efficacy in colorectal, esophageal, prostate, and

breast cancer.
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Cancer Type Cell Line
Animal

Model

Rutaecarpin

e Dosage &

Route

Key Findings

(Compared

to Control)

Reference

Colorectal

Cancer
HCT116

BALB/c Nude

Mice
Not specified

Significant

decrease in

tumor size

and weight.

Reduced

number of

lung nodules

in metastasis

model.

[1]

Colorectal

Cancer
Ls174T

Xenograft

Nude Mice

10 or 30

mg/kg (i.p.),

3x/week

Dose-

dependent

reduction in

tumor growth.

[2][3]

Esophageal

Cancer
CE81T/VGH

Xenograft

Nude Mice

75 mg/kg

(High Dose,

Oral Gavage)

Significant

reduction in

tumor size

and weight.

[4][5][6]

Prostate

Cancer
TRAMP-C1

C57BL/6J

Mice

7, 35, or 70

mg/kg/day

(Gavage)

Significant,

dose-

dependent

reduction in

tumor volume

and weight.

[7]

Prostate

Cancer
22Rv1

BALB/c Nude

Mice

20 or 40

mg/kg/2d

(i.p.)

Significant

reduction in

tumor size

and weight.

[8]

Breast

Cancer

(TNBC)

Not specified Xenograft

Mice Model

Not specified Induced

luminal

differentiation

[9][10]
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of basal

TNBC cells.

Drug-

Resistant

Breast &

Lung Cancer

MCF-7/ADR,

A549/Taxol

BACB/C

Nude Mice

Not specified

(in

combination)

Significantly

smaller tumor

weight and

size when

combined

with

paclitaxel.

[11][12]

Cancer Type
Biomarker Modulation (In

Vivo)
Reference

Colorectal Cancer

Down-regulated: Ki67, Bcl-2,

p-NF-κB, p-STAT3, c-Myc,

cyclin D1, N-cadherin. Up-

regulated: Cleaved Caspase-3.

[1][2][3]

Esophageal Cancer

Down-regulated: Proliferating

Cell Nuclear Antigen (PCNA),

Bcl-2. Up-regulated: p53, Bax,

Cleaved Caspase-9, Cleaved

Caspase-3.

[4][5][6]

Prostate Cancer

Modulated immune balance

toward Th1- and M1-polarized

characteristics. Increased

(TNF-α+IFN-γ)/IL-10 and TNF-

α/IL-10 ratios.

[7]

Drug-Resistant Cancers
Down-regulated ABCB1 (P-

glycoprotein) protein levels.
[11]

Signaling Pathways and Experimental Workflow
Rutaecarpine exerts its anti-tumor effects by modulating multiple signaling pathways. A

common mechanism involves the induction of apoptosis through the p53 pathway and the
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inhibition of pro-survival signals like NF-κB and STAT3.

Workflow for a Typical In Vivo Efficacy Study
The diagram below outlines a standard workflow for assessing the in vivo efficacy of a

compound like Rutaecarpine in a xenograft mouse model.
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Phase 1: Model Establishment

Phase 2: Treatment

Phase 3: Endpoint Analysis

Cancer Cell
Culture & Expansion

Subcutaneous Injection
of Cells into Nude Mice

Tumor Growth Monitoring
(to ~100 mm³)

Randomization of Mice
into Control & Treatment Groups

Drug Administration
(e.g., Rutaecarpine via i.p. or gavage)

Regular Measurement of
Tumor Volume & Body Weight

Euthanasia & Tumor Excision

Tumor Weight Measurement Tissue Processing for
IHC, Western Blot, etc.

Click to download full resolution via product page

Workflow of a xenograft model experiment.
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Rutaecarpine-Modulated Signaling Pathways
Rutaecarpine has been shown to interfere with several key oncogenic signaling pathways. The

diagrams below illustrate its inhibitory effects on the STAT3/NF-κB and Wnt/β-catenin pathways

and its activation of the intrinsic apoptosis pathway.

Rutaecarpine Action

STAT3 / NF-κB Signaling

Rutaecarpine

p-NF-κB

Inhibits

p-STAT3

Inhibits

Bcl-2

Cell Proliferation
& Metastasis

Click to download full resolution via product page

Inhibition of NF-κB/STAT3 signaling by Rutaecarpine.[13]
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Rutaecarpine Action
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Click to download full resolution via product page

Activation of p53-mediated apoptosis by Rutaecarpine.[4][5]

Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. Provided below are synthesized

methodologies for the key in vivo experiments cited in this guide.
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Xenograft and Allograft Mouse Models
Animal Strains: Five-to-eight-week-old male BALB/c nude mice or C57BL/6J mice are

typically used for xenograft and allograft studies, respectively. Animals are housed in specific

pathogen-free (SPF) conditions.

Cell Preparation and Implantation: Cancer cell lines (e.g., HCT116, TRAMP-C1, Ls174T) are

cultured in appropriate media.[2] A suspension of 1x10⁶ to 5x10⁶ cells in 100-200 µL of PBS

or serum-free media is injected subcutaneously into the flank of each mouse.

Treatment Protocol: When tumors reach a palpable size (approx. 90-100 mm³), mice are

randomly assigned to control and treatment groups.[2] Rutaecarpine, dissolved in a vehicle

like soybean oil or DMSO, is administered via intraperitoneal (i.p.) injection or oral gavage.[2]

[14] Dosages range from 7 mg/kg to 75 mg/kg, with varying frequencies (e.g., daily, 3 times

per week) for a period of 21 to 39 days.[2][14]

Efficacy Evaluation: Tumor volume is calculated using the formula: (Length × Width²)/2. Body

weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised,

weighed, and processed for further analysis.

Immunohistochemistry (IHC)
Tissue Preparation: Excised tumor tissues are fixed in 4% paraformaldehyde, embedded in

paraffin, and sectioned into 4-5 µm slices.

Staining Procedure: Sections are deparaffinized, rehydrated, and subjected to antigen

retrieval. They are then blocked with serum and incubated overnight at 4°C with primary

antibodies against biomarkers such as Ki67, cleaved Caspase-3, p53, or PCNA.[13][2][4]

Detection and Visualization: After incubation with a secondary antibody, the signal is

developed using a DAB substrate kit. Slides are counterstained with hematoxylin.

Quantification: The percentage of positive-staining cells or staining intensity is quantified

using software like ImageJ to determine the expression levels of the target proteins.[2]

Western Blotting
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Protein Extraction: Proteins are extracted from homogenized tumor tissues using RIPA lysis

buffer containing protease and phosphatase inhibitors.

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated

with primary antibodies targeting proteins in relevant pathways (e.g., STAT3, Bcl-2, Bax,

Caspase-3).[13][4]

Detection: After incubation with an HRP-conjugated secondary antibody, protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities

are normalized to a loading control like β-actin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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